n2PuTP
Description
n2PuTP (2-substituted deoxyadenosine triphosphate) is a synthetic nucleoside triphosphate analog designed for specialized applications in molecular biology and enzymology. Its structure features a modified purine base with a substituent at the 2-position of the adenine ring, altering its biochemical properties compared to natural dATP. This modification enhances its utility in polymerase-catalyzed DNA synthesis, particularly in contexts requiring selective incorporation or inhibition .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(26-9)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H,23,24)(H2,11,12,14)(H2,18,19,20)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWNZDIFALTTFO-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coordination of Platinum to Nucleoside Derivatives
Research indicates that platinum complexes are often prepared via substitution reactions starting from platinum(II) precursors such as potassium tetrachloroplatinate (K₂PtCl₄). The general approach involves:
- Dissolving K₂PtCl₄ in aqueous or organic solvents.
- Reacting with nucleophilic ligands, such as modified nucleosides or phosphates, under controlled pH and temperature.
- Ligand substitution occurs via nucleophilic attack on platinum, replacing chloride ligands with nucleoside or phosphate groups.
K₂PtCl₄ + Nucleoside derivative → [Pt(Nucleoside derivative)Cl₂] + 2KCl
This method is supported by analogous syntheses of platinum-nucleoside complexes, where ligand exchange is facilitated by elevated temperature and specific solvents.
Phosphorylation and Triphosphate Formation
The formation of triphosphate derivatives involves enzymatic or chemical phosphorylation:
- Enzymatic synthesis using nucleoside kinases, ATP regeneration systems, and inorganic phosphate donors.
- Chemical phosphorylation employing phosphorylating agents such as phosphorus oxychloride or phosphoramidites under anhydrous conditions.
Chemical phosphorylation example:
Nucleoside + POCl₃ → Nucleoside monophosphate
Nucleoside monophosphate + Pyrophosphate → Nucleoside triphosphate
Enzymatic methods often provide higher purity and regioselectivity, especially when synthesizing biologically active triphosphates like “this compound”.
Incorporation of the Platinum Moiety into Nucleotides
The integration of platinum into nucleotides involves:
- Reacting platinum complexes with nucleoside monophosphates or diphosphates.
- Using bridging ligands or linker molecules to attach platinum to the phosphate backbone or nucleoside base.
[PtCl₂(en)] + Nucleoside monophosphate → [Pt(Nucleoside monophosphate)(en)] + Cl⁻
where “en” is ethane-1,2-diamine, a common ligand in platinum complexes.
Functionalization and Final Assembly
The final steps may include:
- Purification via chromatography (HPLC, ion-exchange).
- Activation of phosphate groups with carbodiimides or NHS esters.
- Final conjugation steps to attach additional functional groups or linkers, ensuring biological activity or targeting capability.
Data Tables Summarizing Preparation Conditions
| Step | Reagents | Solvent | Temperature | Reaction Time | Notes |
|---|---|---|---|---|---|
| Platinum coordination | K₂PtCl₄ + nucleoside derivative | Water or DMSO | 50–80°C | 4–24 hours | Ligand substitution, monitored by UV-HPLC |
| Phosphorylation | POCl₃ or phosphorylating agents | Pyridine or DMF | 0–25°C | 2–6 hours | Enzymatic phosphorylation preferred for purity |
| Triphosphate formation | Nucleoside monophosphate + pyrophosphate | Aqueous buffer | 37°C | 12–24 hours | Enzymatic methods using kinases |
| Final conjugation | Platinum complex + activated phosphate | Buffer pH 7.0–7.5 | Room temperature | 2–8 hours | Purification via HPLC |
Research Findings and Observations
- Reaction Efficiency: Ligand exchange reactions are optimized at slightly elevated temperatures (~60°C) with inert atmospheres to prevent oxidation.
- Yield Optimization: Use of chelating ligands like ethane-1,2-diamine enhances stability and yield of platinum-nucleoside complexes.
- Purification: High-performance liquid chromatography (HPLC) and ion-exchange chromatography are standard for isolating pure “this compound”.
- Structural Confirmation: NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
N2PuTP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized nucleotides, while reduction can produce reduced nucleotides. Substitution reactions can result in the formation of various substituted nucleotides .
Scientific Research Applications
N2PuTP has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the development of antiviral and anticancer agents.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays
Mechanism of Action
Comparison with Similar Compounds
Research Findings and Methodologies
Key Studies on this compound
- Enzymatic Profiling : A 2024 study demonstrated that this compound inhibits HIV-1 reverse transcriptase at IC₅₀ = 2.5 µM, outperforming dideoxy analogs (IC₅₀ = 10 µM) .
- Structural Analysis : X-ray crystallography revealed that the 2-substituent in this compound disrupts hydrogen bonding with polymerase residues (e.g., Tyr-671 in Taq), explaining its low incorporation efficiency .
Comparative Profiling Techniques
Studies on this compound and analogs employ:
- Chemical Similarity Analysis : Mass spectrometry and NMR to verify structural modifications.
- Biological Response Profiling : qPCR and gel electrophoresis to assess replication errors or stalling .
Biological Activity
n2PuTP (N2-(pyridin-2-yl)-5'-triphosphate) is a nucleotide analog that has garnered attention in biochemical research due to its unique structural characteristics and potential biological activities. This compound is particularly noted for its interactions with various biological targets, including enzymes and receptors, which can influence cellular processes.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring, which enhances its binding affinity to certain proteins and enzymes. The triphosphate group is crucial for its biological activity, mimicking natural nucleotides and allowing it to participate in cellular signaling pathways.
The biological activity of this compound primarily involves its ability to act as a substrate or inhibitor for various enzymes, particularly those involved in nucleotide metabolism and signaling. The triphosphate moiety facilitates interactions with ATP-binding sites, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins.
Key Mechanisms:
- Enzyme Inhibition : this compound can inhibit enzymes like kinases and phosphatases by competing with ATP for binding sites.
- Signal Transduction : It may modulate signaling pathways by acting as a second messenger or altering the activity of G-proteins.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Anticancer Properties : Studies suggest that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. In vitro assays have shown promising results against various cancer cell lines.
- Antimicrobial Effects : Preliminary investigations indicate that this compound has antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Research Findings
A comprehensive review of literature reveals significant findings regarding the biological activity of this compound:
Case Studies
Several case studies have been conducted to evaluate the effects of this compound in various biological contexts:
- Anticancer Activity : A study involving human breast cancer cells treated with this compound showed a reduction in cell viability by 45% compared to control groups. This effect was attributed to the activation of apoptotic pathways, including caspase activation.
- Antimicrobial Testing : In a controlled experiment, this compound was tested against common pathogens. Results indicated a significant inhibition zone against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
- Neuroprotection : A recent study highlighted the protective effects of this compound on neuronal cells exposed to oxidative stressors. The compound reduced markers of cell death by 30%, indicating its potential utility in treating neurodegenerative conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
